molecular formula C10H15N5O2 B8645294 8-(3-Aminopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 76748-76-0

8-(3-Aminopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B8645294
CAS RN: 76748-76-0
M. Wt: 237.26 g/mol
InChI Key: DLKVBPCRSZSIKI-UHFFFAOYSA-N
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Patent
US05242828

Procedure details

A solution of 5 mM 8-(3-aminopropyl)-theophylline (R.C. Boguslaski et al., 1980) in 0.1 M carbonate buffer, pH 8.0, was incubated with an N-hydroxysuccinimide ester activated dextran surface (according to Example I.3.2) overnight at 25° C., whereupon the surface was washed with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NCCC[C:5]1[NH:14][C:13]2[C:12](=[O:15])[N:10]([CH3:11])[C:9](=[O:16])[N:8]([CH3:17])[C:7]=2[N:6]=1>C(=O)([O-])[O-]>[N:10]1([C:12](=[O:15])[C:13]2[NH:14][CH:5]=[N:6][C:7]=2[N:8]([CH3:17])[C:9]1=[O:16])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
Step Two
Name
N-hydroxysuccinimide ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dextran surface (according to Example I.3.2) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 25° C.
WASH
Type
WASH
Details
whereupon the surface was washed with water

Outcomes

Product
Name
Type
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05242828

Procedure details

A solution of 5 mM 8-(3-aminopropyl)-theophylline (R.C. Boguslaski et al., 1980) in 0.1 M carbonate buffer, pH 8.0, was incubated with an N-hydroxysuccinimide ester activated dextran surface (according to Example I.3.2) overnight at 25° C., whereupon the surface was washed with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NCCC[C:5]1[NH:14][C:13]2[C:12](=[O:15])[N:10]([CH3:11])[C:9](=[O:16])[N:8]([CH3:17])[C:7]=2[N:6]=1>C(=O)([O-])[O-]>[N:10]1([C:12](=[O:15])[C:13]2[NH:14][CH:5]=[N:6][C:7]=2[N:8]([CH3:17])[C:9]1=[O:16])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
Step Two
Name
N-hydroxysuccinimide ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dextran surface (according to Example I.3.2) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 25° C.
WASH
Type
WASH
Details
whereupon the surface was washed with water

Outcomes

Product
Name
Type
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05242828

Procedure details

A solution of 5 mM 8-(3-aminopropyl)-theophylline (R.C. Boguslaski et al., 1980) in 0.1 M carbonate buffer, pH 8.0, was incubated with an N-hydroxysuccinimide ester activated dextran surface (according to Example I.3.2) overnight at 25° C., whereupon the surface was washed with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NCCC[C:5]1[NH:14][C:13]2[C:12](=[O:15])[N:10]([CH3:11])[C:9](=[O:16])[N:8]([CH3:17])[C:7]=2[N:6]=1>C(=O)([O-])[O-]>[N:10]1([C:12](=[O:15])[C:13]2[NH:14][CH:5]=[N:6][C:7]=2[N:8]([CH3:17])[C:9]1=[O:16])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
Step Two
Name
N-hydroxysuccinimide ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dextran surface (according to Example I.3.2) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 25° C.
WASH
Type
WASH
Details
whereupon the surface was washed with water

Outcomes

Product
Name
Type
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05242828

Procedure details

A solution of 5 mM 8-(3-aminopropyl)-theophylline (R.C. Boguslaski et al., 1980) in 0.1 M carbonate buffer, pH 8.0, was incubated with an N-hydroxysuccinimide ester activated dextran surface (according to Example I.3.2) overnight at 25° C., whereupon the surface was washed with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NCCC[C:5]1[NH:14][C:13]2[C:12](=[O:15])[N:10]([CH3:11])[C:9](=[O:16])[N:8]([CH3:17])[C:7]=2[N:6]=1>C(=O)([O-])[O-]>[N:10]1([C:12](=[O:15])[C:13]2[NH:14][CH:5]=[N:6][C:7]=2[N:8]([CH3:17])[C:9]1=[O:16])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
Step Two
Name
N-hydroxysuccinimide ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dextran surface (according to Example I.3.2) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 25° C.
WASH
Type
WASH
Details
whereupon the surface was washed with water

Outcomes

Product
Name
Type
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.